(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
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Overview
Description
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is an organic compound with the molecular formula C6H5F3N2O It is a pyrimidine derivative that contains a trifluoromethyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary targets of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .
Mode of Action
It is known that the trifluoromethyl group can establish intermolecular h-bonds , which could potentially influence its interaction with biological targets.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Some trifluoromethyl compounds have shown potential antitumor activity , suggesting that this compound may also have similar effects
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)pyrimidine with formaldehyde under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base in an aqueous or alcoholic medium. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (4-(trifluoromethyl)pyrimidin-2-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)pyrimidin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(4-(Trifluoromethyl)pyrimidin-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.
(4-(Trifluoromethyl)pyrimidin-2-yl)thiol: Contains a thiol group instead of a hydroxymethyl group.
Uniqueness
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKCOHAEJTUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744361 |
Source
|
Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-67-5 |
Source
|
Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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